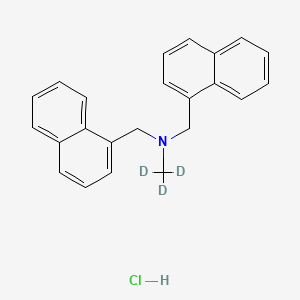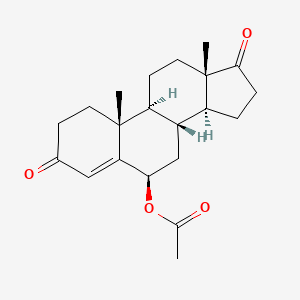
Mono(4-carboxybutyl) Phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(4-carboxybutyl) Phthalate-d4 is a deuterium-labeled compound with the molecular formula C13H10D4O6 and a molecular weight of 270.27 . It is primarily used in research settings, particularly in the field of proteomics . This compound is a stable isotope-labeled metabolite, making it valuable for various analytical and biochemical studies .
化学反応の分析
Mono(4-carboxybutyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Mono(4-carboxybutyl) Phthalate-d4 has several scientific research applications:
作用機序
The mechanism of action of Mono(4-carboxybutyl) Phthalate-d4 involves its interaction with biological systems as a labeled metabolite. It is primarily used to trace the metabolic pathways and distribution of phthalates in biological systems . The deuterium labeling allows for precise tracking using mass spectrometry techniques . The molecular targets and pathways involved include enzymes responsible for the metabolism of phthalates and their subsequent excretion .
類似化合物との比較
Mono(4-carboxybutyl) Phthalate-d4 can be compared with other similar compounds such as:
Monobutyl Phthalate: This compound is a non-deuterated analog with similar chemical properties but lacks the isotopic labeling.
Di-n-pentyl Phthalate: Another phthalate compound used as a plasticizer, but with different alkyl chain lengths.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced analytical capabilities for research applications .
特性
分子式 |
C13H14O6 |
|---|---|
分子量 |
270.27 g/mol |
IUPAC名 |
2-(4-carboxybutoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/i1D,2D,5D,6D |
InChIキー |
UPTFBZUGRJWQKY-NMRLXUNGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)

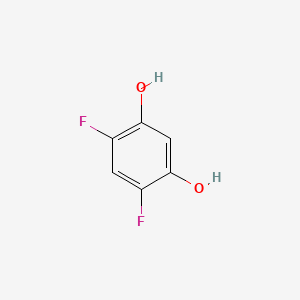
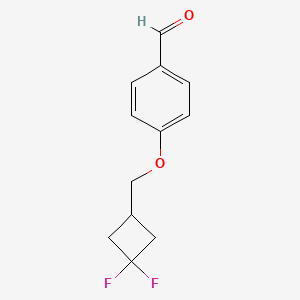
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

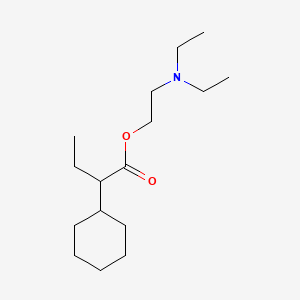
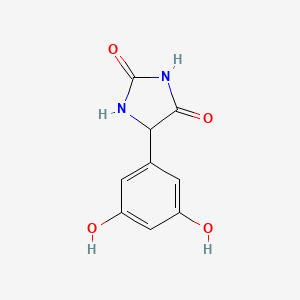
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
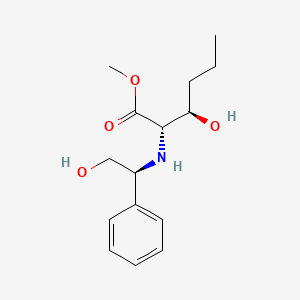
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
